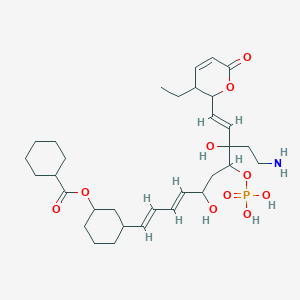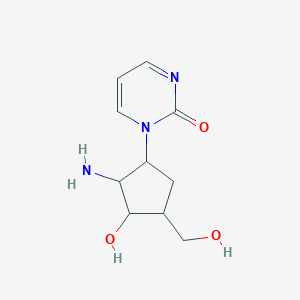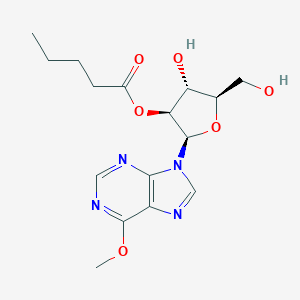
α,α’-Dilaurin
Übersicht
Beschreibung
Synthesis Analysis
1,3-Dilaurin can be synthesized through various chemical and enzymatic methods. For example, the synthesis of 1,3-diacylglycerols modified in the 2-position, starting from regioisomerically pure 1,3-dilauroylglycerol, involves combining enzymatic and chemical methods. The syntheses highlight the versatility and adaptability of the methods to obtain 1,3-Dilaurin derivatives with specific functional groups (Haftendorn & Ulbrich-hofmann, 1995).
Molecular Structure Analysis
The molecular structure of 1,3-Dilaurin and its derivatives has been a subject of interest, leading to studies on the crystal structures and conformational states of compounds like dilauroylphosphatidylethanolamine. These studies reveal the complex intermolecular packing and conformations within the crystalline structures, providing insights into their molecular arrangements and interactions (Hitchcock et al., 1974).
Chemical Reactions and Properties
1,3-Dilaurin undergoes various chemical reactions that are essential for its applications in different fields. For instance, the behavior of dibutyltin dilaurate in the presence of chloro-4-hexene-2 serves as a model to study the stabilization mechanisms of poly(vinyl chloride) with organo-tin compounds. The reactions observed provide insight into the stabilization process and the role of 1,3-Dilaurin derivatives in such applications (Hoang, Michel, & Guyot, 1984).
Physical Properties Analysis
The physical properties of 1,3-Dilaurin, such as melting and crystallization behaviors, polymorphism, and solid fat content, are crucial for its applications in the food and pharmaceutical industries. The binary phase behavior of 1,3-Dilaurin derivatives demonstrates the influence of thermal processing on these properties, revealing the complex nature of its physical state under different conditions (Bouzidi, Boodhoo, Kutek, Filip, & Narine, 2010).
Chemical Properties Analysis
The chemical properties of 1,3-Dilaurin, including its reactivity and interactions with other molecules, are fundamental to its functionality and applications. Studies on the reaction between dibutyltin dilaurate and model compounds provide insights into the chemical behavior and potential applications of 1,3-Dilaurin in stabilizing polymers and in catalysis (Hoang, Michel, & Guyot, 1984).
Wissenschaftliche Forschungsanwendungen
Onkologieforschung
α,α’-Dilaurin wurde im Bereich der Onkologie untersucht. Es wurde festgestellt, dass α-Emitter, also Radionuklide, die durch Emission von α-Teilchen mit hoher linearer Energieübertragung zerfallen, günstige pharmakologische Profile für die Krebsbehandlung besitzen . Dies deutet darauf hin, dass this compound möglicherweise in der gezielten Alpha-Therapie zur Behandlung von Krebs eingesetzt werden könnte.
Nanotechnologie in der Medizin
Die Anwendung der Nanotechnologie in der Nuklearmedizin bietet attraktive therapeutische Möglichkeiten für die Behandlung verschiedener Krankheiten, einschließlich Krebs . This compound könnte möglicherweise in der Nanopartikel-konjugierten, gezielten Alpha-Partikeltherapie (TAT) eingesetzt werden, die sich aufgrund der hohen linearen Energieübertragung und der kurzen Reichweite von α-Emittern ideal für die lokalisierte Zelltötung eignet .
Arzneimittel-Abgabesysteme
Aufgrund seiner biokompatiblen Natur wird 1,3-Dilaurin als Träger für Arzneimittel-Abgabesysteme untersucht. Dies könnte die Wirksamkeit der Arzneimittelverabreichung verbessern und Nebenwirkungen reduzieren.
Antimikrobielle Eigenschaften
Studien legen nahe, dass 1,3-Dilaurin antimikrobielle Aktivität gegen bestimmte Bakterien und Pilze aufweisen könnte. Dies könnte möglicherweise bei der Entwicklung neuer antimikrobieller Behandlungen eingesetzt werden.
Schnelle Pyrolyse in der Biokraftstoffproduktion
1,3-Dilaurin wurde im Zusammenhang mit der schnellen Pyrolyse untersucht, einem Verfahren, das bei der Umwandlung von Biomasse in Biokraftstoffe eingesetzt wird . Die Studie konzentrierte sich auf die schnelle Pyrolyse einer Diglycerid-Zwischenverbindung während der Umwandlung von Triglyceriden in Fettsäuren, Ester und/oder Kohlenwasserstoffe .
Proteomikforschung
1,3-Dilaurin wird in der Proteomikforschung eingesetzt . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte möglicherweise zur Untersuchung der Proteinstruktur, -funktion und -interaktionen eingesetzt werden.
Wirkmechanismus
Alpha,Alpha’-Dilaurin, also known as 1,3-Dilauroylglycerol or 1,3-Dilaurin, is a chemical compound with the molecular formula C27H52O5 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is suggested to be a possible antimicrobial agent against gram-positive organisms .
Mode of Action
It is suggested that it interacts with its targets, possibly microbial cell membranes, leading to their disruption and subsequent antimicrobial effects .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical processes in microbial cells, leading to their death .
Pharmacokinetics
Its solubility in acetonitrile and chloroform suggests that it may be absorbed and distributed in the body following oral or dermal administration
Result of Action
The molecular and cellular effects of Alpha,Alpha’-Dilaurin’s action are likely related to its potential antimicrobial activity. It may disrupt the integrity of microbial cell membranes, leading to cell death . .
Action Environment
The action, efficacy, and stability of Alpha,Alpha’-Dilaurin may be influenced by various environmental factors. For instance, its antimicrobial activity may be affected by the presence of other substances, pH, temperature, and the specific strain of microorganism. Its stability may be affected by storage conditions, with a recommended storage temperature of -20°C .
Eigenschaften
IUPAC Name |
(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVAEMGNHJQSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060237 | |
| Record name | Glyceryl 1,3-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(12:0/0:0/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0093028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
539-93-5 | |
| Record name | 1,3-Dilaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,3-dilaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyceryl 1,3-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropane-1,3-diyl dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,3-DILAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D29X1BO64V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)






![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)


![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)